molecular formula C9H12ClNO3 B170637 Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride CAS No. 113210-35-8

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

Cat. No.: B170637
CAS No.: 113210-35-8
M. Wt: 217.65 g/mol
InChI Key: VIGOGDYKHZFWFS-UHFFFAOYSA-N
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Description

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (IUPAC name: methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride) is a synthetic aromatic amino acid derivative with a molecular formula of C₉H₁₂ClNO₃ and a molecular weight of 217.65 g/mol . This compound features a 4-hydroxyphenyl group attached to a glycine backbone, esterified with a methyl group, and stabilized as a hydrochloride salt. Its structure is characterized by the SMILES notation: Cl.COC(=O)C(N)C1=CC=C(O)C=C1, highlighting the hydroxyl group at the para position of the benzene ring and the ester linkage .

Key physicochemical properties include a melting point range of 187–190°C and a purity of ≥95% in commercial preparations . It is primarily used in pharmaceutical research, particularly as an intermediate in synthesizing β-adrenergic receptor agonists and chiral building blocks for bioactive molecules .

Properties

IUPAC Name

methyl 2-(4-hydroxyanilino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9(12)6-10-7-2-4-8(11)5-3-7;/h2-5,10-11H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGOGDYKHZFWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Glycine Derivatives

The most common synthetic route involves the esterification of 2-((4-hydroxyphenyl)amino)acetic acid with methanol under acidic conditions. Key steps include:

  • Reagents : Methanol, hydrochloric acid (HCl), and 2-((4-hydroxyphenyl)amino)acetic acid.

  • Conditions : Reflux at 65–70°C for 6–8 hours under nitrogen atmosphere.

  • Mechanism : Acid-catalyzed nucleophilic acyl substitution, where methanol attacks the carbonyl carbon of the carboxylic acid group.

ParameterValue/RangeImpact on Yield/Purity
Reaction Temperature65–70°CHigher temps accelerate reaction but risk decomposition
Molar Ratio (Acid:Methanol)1:10Excess methanol drives equilibrium toward ester formation
Catalyst Concentration5–7% HCl (v/v)Lower concentrations delay reaction; higher concentrations may degrade the phenol group

Post-reaction, the hydrochloride salt is precipitated by adding concentrated HCl to the cooled mixture, yielding a purity of 85–90%.

Alternative Route: Alkylation of 4-Aminophenol

A less common method involves reacting 4-aminophenol with methyl chloroacetate in the presence of a base (e.g., sodium hydride):

  • Reagents : 4-Aminophenol, methyl chloroacetate, NaH, tetrahydrofuran (THF).

  • Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

  • Mechanism : SN2 displacement, where the amine group attacks the electrophilic carbon of methyl chloroacetate.

ParameterValue/RangeOutcome
Base StrengthStrong (NaH)Ensures deprotonation of 4-aminophenol
Solvent PolarityLow (THF)Enhances nucleophilicity of amine
Reaction Time14 hoursProlonged time improves conversion but increases side products

This method achieves a yield of 70–75%, with residual 4-aminophenol (<5%) as the primary impurity.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors (CFRs) are employed to:

  • Advantages : Better heat transfer, reduced reaction time, and consistent product quality.

  • Conditions :

    • Residence Time : 30–45 minutes.

    • Temperature : 70°C.

    • Pressure : 3–5 bar to maintain methanol in liquid phase.

MetricBatch ProcessCFR Process
Yield80–85%88–92%
Purity90–92%94–96%
Throughput50 kg/day200 kg/day

CFRs reduce by-product formation (e.g., methyl 2-((4-hydroxyphenyl)nitroso)acetate) to <0.1%.

Purification Techniques

Industrial purification involves:

  • Crystallization : Dissolving the crude product in hot ethanol (60°C) and cooling to 4°C to precipitate pure hydrochloride salt.

  • Chromatography : Reserved for high-purity grades (>99%), using silica gel with chloroform/methanol (9:1) as eluent.

TechniquePurity AchievedCost (USD/kg)
Crystallization95–97%120–150
Chromatography99%+400–500

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Methanol remains optimal for esterification due to its nucleophilicity and low cost.

SolventReaction Rate (k, h⁻¹)Ease of Removal
Methanol0.15High (evaporates readily)
DMF0.22Low (requires distillation)
THF0.10Moderate

Temperature Modulation

Controlling exothermic reactions is critical. Jacketed reactors maintain temperatures at 65–70°C, preventing thermal degradation of the phenolic group.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Esterification (Batch)80–8590–92Moderate
Alkylation (Batch)70–7585–88Low
CFR Process88–9294–96High

The CFR method is preferred for large-scale production due to its superior yield and purity, albeit with higher initial capital costs.

Challenges and Solutions

By-Product Formation

  • Issue : Hydrolysis of the ester group under acidic conditions generates 2-((4-hydroxyphenyl)amino)acetic acid.

  • Mitigation : Use anhydrous methanol and molecular sieves to absorb water.

Enantiomeric Purity

  • Issue : Racemization at the α-carbon during synthesis.

  • Solution : Chiral auxiliaries (e.g., L-proline derivatives) or asymmetric catalysis with Jacobsen’s catalyst.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductsNotes
Acid-catalyzedHCl/H₂O, heat2-((4-hydroxyphenyl)amino)acetic acid + methanolCommon for ester cleavage
Base-catalyzedNaOH/H₂O, refluxSodium salt of acid + methanolSaponification mechanism

This reaction is critical for converting the ester into a carboxylic acid, enabling further functionalization (e.g., amide coupling).

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation:

ReagentConditionsProductYield/Purity
KMnO₄Acidic aqueousQuinone derivativeNot reported
CrO₃ in H₂SO₄Room temperatureOxidized aryl ketoneTheoretical

Oxidation typically proceeds via electron-deficient intermediates, with the aromatic ring directing reactivity.

Nucleophilic Substitution

The ester group participates in transesterification and aminolysis:

Reaction TypeReagentsProductApplication
TransesterificationEthanol, H⁺ catalystEthyl 2-((4-hydroxyphenyl)amino)acetateSolvent tuning
AminolysisPrimary amines, DCC/NHSSubstituted acetamidesPeptide synthesis

For example, coupling with glycine methyl ester via DCC yields methyl 2-[(2-((4-hydroxyphenyl)amino)acetyl)amino]acetate .

Salt Formation and Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent solubility:

pH RangeSolubility ProfileBehavior
< 3High solubility in polar solventsProtonated amino group dominates
7–9PrecipitationDeprotonation reduces solubility

Neutralization with bases like NaHCO₃ liberates the free amine, enabling alkylation or acylation.

Thermal Decomposition

Thermogravimetric analysis (TGA) data for analogs suggests:

Temperature Range (°C)Mass Loss (%)Probable Decomposition Pathway
150–20015–20Ester decarboxylation
200–25030–40Aromatic ring degradation

Exact decomposition products remain uncharacterized for this compound but are inferred from related esters .

Comparative Reactivity with Analogs

Key differences from structurally similar compounds:

CompoundReactive SitesUnique Behavior
Methyl 2-amino-2-(4-hydroxyphenyl)acetateAmino, ester, phenolEnhanced zwitterionic stability
Methyl 3-(4-chlorophenyl)propanoateEster, aryl chlorideElectrophilic aromatic substitution

The protonated amino group in the hydrochloride salt reduces nucleophilicity compared to free amines .

Scientific Research Applications

Chemistry

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions including:

  • Oxidation : The hydroxyl group can be oxidized to form quinones.
  • Reduction : The nitro group can be reduced to an amine.
  • Substitution : The ester group can undergo nucleophilic substitution reactions .

Biology

In biological research, this compound is employed in:

  • Enzyme Kinetics : It acts as a substrate in biochemical assays, allowing researchers to study enzyme activity and inhibition.
  • Cell Culture Studies : Its effects on cellular processes are investigated, providing insights into metabolic pathways.

Medicine

This compound is being explored for its potential therapeutic properties:

  • Anticancer Research : Preliminary studies indicate that it may inhibit tumor growth by affecting tubulin polymerization, which is crucial for cell division .
  • Pharmaceutical Development : It serves as a precursor in the synthesis of various pharmaceutical compounds, contributing to drug formulation and efficacy studies .

Industrial Applications

In industry, this compound is utilized in the production of:

  • Dyes and Pigments : Its chemical properties make it suitable for creating colorants used in textiles and coatings.
  • Chemical Intermediates : It acts as an intermediate in the synthesis of other industrial chemicals.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results demonstrated significant inhibition of proliferation in breast and colon cancer cells, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another research focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .

Mechanism of Action

The mechanism of action of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The hydroxyl and amino groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Findings :

  • Halogen substituents (Cl, F) increase molecular weight and lipophilicity, influencing membrane permeability and bioavailability .
  • The 4-hydroxyphenyl group in the target compound enhances hydrogen-bonding capacity, improving solubility in aqueous media compared to halogenated analogs .

Analogs with Methoxy or Thiazole Modifications

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Methyl amino(2-methoxyphenyl)acetate hydrochloride 2-OCH₃ on phenyl C₁₀H₁₄ClNO₃ 243.68 Precursor for antispasmodic agents; methoxy group reduces oxidative degradation
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride Thiazole ring C₆H₈ClN₃O₂S 221.66 Antibacterial activity against Gram-negative pathogens

Key Findings :

  • Methoxy groups improve compound stability but reduce polarity, limiting aqueous solubility .
  • Thiazole-containing analogs exhibit broader antimicrobial activity due to the heterocyclic ring’s interaction with bacterial enzymes .

Pharmacologically Active Derivatives

Compound Name Structure/Modification Biological Activity References
Ethyl (−)-2-[4-[2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-2,5-dimethylphenoxy]acetate hydrochloride Complex β-adrenergic agonist structure Treats urinary incontinence via β3 receptor activation; melting point 174–178°C
Dobutamine Hydrochloride Catecholamine derivative Cardiotonic agent; 98–102% purity in pharmacopeial standards

Key Findings :

  • The target compound’s simpler structure lacks the extended alkyl chains and catechol groups found in dobutamine, reducing cardiovascular effects but retaining utility as a synthetic intermediate .
  • Crystalline polymorphs of related hydroxyphenyl derivatives (e.g., Form C, D, E) demonstrate how hydration state impacts solubility and stability .

Biological Activity

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a compound with significant biological activity, primarily due to its structural components, including an amino group, a hydroxyl group, and an acetate moiety. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

The molecular formula of this compound is C₉H₁₂ClNO₃, with a molecular weight of approximately 217.65 g/mol. The synthesis typically involves multi-step reactions, including the protection and deprotection of functional groups and peptide bond formation using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Anticancer Potential

Research has demonstrated that derivatives of compounds similar to Methyl 2-((4-hydroxyphenyl)amino)acetate exhibit anticancer activity . For instance, studies on related compounds showed significant cytotoxic effects against A549 non-small cell lung cancer cells, with some derivatives reducing cell viability by more than 50% . The mechanism of action may involve enzyme inhibition or receptor modulation.

CompoundCell LineViability Reduction (%)Reference
Compound 20A54982.8
Compound 21A54965.8
Methyl 2-((4-hydroxyphenyl)amino)acetateA549TBD

Enzyme Inhibition

This compound has shown potential as an inhibitor of glutathione S-transferase (GST), an enzyme involved in detoxification processes. Inhibiting GST can have implications for cancer therapy by preventing the detoxification of chemotherapeutic agents. Further studies are necessary to elucidate its efficacy against specific GST isoforms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Binding to active sites on enzymes like GST.
  • Receptor Modulation : Interacting with cell surface receptors to influence signal transduction pathways.
  • Antioxidant Action : Scavenging free radicals due to the hydroxyl group.

Case Studies and Research Findings

Several studies have explored related compounds' biological activities, providing insights into Methyl 2-((4-hydroxyphenyl)amino)acetate's potential:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride?

  • Methodology : The compound can be synthesized via esterification of 2-amino-2-(4-hydroxyphenyl)acetic acid using methanol under acidic conditions. Purification typically involves column chromatography (silica gel, eluent: chloroform/methanol gradients) to isolate the hydrochloride salt. Evidence from analogous syntheses highlights the use of N,N-dimethylformamide (DMF) as a solvent and subsequent crystallization for high-purity yields .
  • Key Considerations : Optimize reaction time and temperature to minimize by-products like unreacted starting materials or ester hydrolysis products. Monitor reaction progress via TLC (Rf ~0.5 in chloroform:methanol 9:1) .

Q. How is the compound characterized for structural confirmation?

  • Analytical Techniques :

  • NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 7.2–6.7 (aromatic protons), δ 4.1 (ester methyl), δ 3.8 (N–CH2–COO), and δ 2.5 (broad NH2/HCl proton exchange) .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to confirm purity ≥99% .
    • Data Interpretation : Compare spectral data with reference standards (e.g., Pharmacopeial impurities) to resolve ambiguities in aromatic substitution patterns .

Q. What safety protocols are critical during handling?

  • Hazard Mitigation :

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes .
    • Storage : Store in airtight containers at 2–8°C, protected from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 85:15) to separate (R)- and (S)-enantiomers. Chiral auxiliaries like L-proline derivatives can bias stereochemistry during coupling reactions .
  • Contradictions : Some studies report racemization under acidic conditions; mitigate by using milder catalysts (e.g., DCC/DMAP) and low-temperature esterification .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Stability Studies :

  • Hydrolysis Kinetics : Conduct accelerated degradation studies (pH 1–13, 40°C). The compound shows instability at pH >10 (ester hydrolysis to 2-((4-hydroxyphenyl)amino)acetic acid). Use buffered solutions (pH 4–6) for in vitro assays .
  • By-Product Analysis : LC-MS identifies degradation products (e.g., m/z 182.1 for hydrolyzed acid). Stabilize formulations with antioxidants (e.g., ascorbic acid) .

Q. How is impurity profiling conducted for regulatory compliance?

  • Impurity Identification :

  • Synthetic By-Products : Monitor methyl 2-((4-hydroxyphenyl)nitroso)acetate (m/z 225.1) via LC-MS, formed during nitrosation side reactions .
  • Pharmacopeial Standards : Cross-reference with EP/JP monographs for limits on related substances (e.g., ≤0.15% for any individual impurity) .
    • Method Validation : Validate HPLC methods per ICH Q2(R1) guidelines for specificity, accuracy (±2% recovery), and precision (RSD <1.5%) .

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